Cas no 866490-18-8 (N-cyclopentylaminosulfonamide)
N-cyclopentylaminosulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Sulfamide,N-cyclopentyl-
- N-cyclopentylSulfamide
- Sulfamide, cyclopentyl- (9CI)
- AKOS026726171
- Sulfamide,cyclopentyl-(9ci)
- CS-0225695
- N-cyclopentylaminosulfonamide
- 866490-18-8
- FT-0718260
- SCHEMBL1646471
- (sulfamoylamino)cyclopentane
- EN300-124665
-
- Inchi: 1S/C5H12N2O2S/c6-10(8,9)7-5-3-1-2-4-5/h5,7H,1-4H2,(H2,6,8,9)
- InChI Key: OZJCDEYUOMXVLX-UHFFFAOYSA-N
- SMILES: S(N)(NC1CCCC1)(=O)=O
Computed Properties
- Exact Mass: 164.06194880g/mol
- Monoisotopic Mass: 164.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 80.6Ų
N-cyclopentylaminosulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A620035-10mg |
N-cyclopentylaminosulfonamide |
866490-18-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A620035-50mg |
N-cyclopentylaminosulfonamide |
866490-18-8 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | A620035-100mg |
N-cyclopentylaminosulfonamide |
866490-18-8 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-124665-0.05g |
N-cyclopentylaminosulfonamide |
866490-18-8 | 95% | 0.05g |
$179.0 | 2023-06-08 | |
| Enamine | EN300-124665-0.1g |
N-cyclopentylaminosulfonamide |
866490-18-8 | 95% | 0.1g |
$268.0 | 2023-06-08 | |
| Enamine | EN300-124665-0.25g |
N-cyclopentylaminosulfonamide |
866490-18-8 | 95% | 0.25g |
$383.0 | 2023-06-08 | |
| Enamine | EN300-124665-0.5g |
N-cyclopentylaminosulfonamide |
866490-18-8 | 95% | 0.5g |
$601.0 | 2023-06-08 | |
| Enamine | EN300-124665-1.0g |
N-cyclopentylaminosulfonamide |
866490-18-8 | 95% | 1g |
$770.0 | 2023-06-08 | |
| Enamine | EN300-124665-2.5g |
N-cyclopentylaminosulfonamide |
866490-18-8 | 95% | 2.5g |
$1509.0 | 2023-06-08 | |
| Enamine | EN300-124665-5.0g |
N-cyclopentylaminosulfonamide |
866490-18-8 | 95% | 5g |
$2235.0 | 2023-06-08 |
N-cyclopentylaminosulfonamide Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on N-cyclopentylaminosulfonamide
Professional Introduction to N-cyclopentylaminosulfonamide (CAS No. 866490-18-8)
N-cyclopentylaminosulfonamide, identified by its CAS number 866490-18-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the sulfonamide class, a well-known group of molecules that have been widely explored for their diverse biological activities. The presence of the cyclopentylamine moiety in its structure imparts unique properties that make it a promising candidate for various applications, particularly in medicinal chemistry.
The molecular structure of N-cyclopentylaminosulfonamide consists of a sulfonamide group connected to a cyclopentylamine ring. This configuration not only influences its chemical reactivity but also contributes to its potential biological interactions. The sulfonamide group is known for its ability to form hydrogen bonds, which is crucial for binding to biological targets. In contrast, the cyclopentylamine ring enhances the compound's solubility and stability, making it more suitable for formulation and administration.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced pharmacological properties. N-cyclopentylaminosulfonamide has emerged as a key compound in this area due to its unique structural features. Studies have demonstrated its potential in various therapeutic contexts, including antimicrobial and anti-inflammatory applications. The cyclopentylamine moiety, in particular, has been found to modulate enzyme activity and receptor binding, making it a valuable scaffold for drug design.
One of the most compelling aspects of N-cyclopentylaminosulfonamide is its versatility in chemical modifications. Researchers have leveraged this flexibility to create derivatives with tailored properties, further expanding its potential applications. For instance, modifications at the sulfonamide nitrogen or the cyclopentylamine ring can lead to compounds with improved bioavailability or targeted action. These advancements underscore the importance of N-cyclopentylaminosulfonamide as a building block in medicinal chemistry.
The synthesis of N-cyclopentylaminosulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of the sulfonamide core, followed by functionalization with the cyclopentylamine group. Recent improvements in synthetic methodologies have enabled more efficient and scalable production, making this compound more accessible for research purposes. These advancements are critical for accelerating the development of new pharmaceuticals based on this scaffold.
From a pharmacological perspective, N-cyclopentylaminosulfonamide has shown promise in preclinical studies as an inhibitor of various enzymes and receptors implicated in human diseases. Its ability to interact with biological targets at high affinity makes it an attractive candidate for drug development. Additionally, its structural features contribute to favorable pharmacokinetic properties, such as good solubility and metabolic stability. These characteristics are essential for ensuring the efficacy and safety of potential therapeutic agents.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between N-cyclopentylaminosulfonamide and biological targets. These tools have allowed researchers to predict binding affinities and optimize molecular structures for improved activity. By integrating experimental data with computational approaches, scientists can design more effective derivatives with minimal trial-and-error experimentation. This synergy between experimental and computational methods is accelerating the discovery process in drug development.
As interest in sulfonamide-based drugs continues to grow, N-cyclopentylaminosulfonamide is poised to play a significant role in future therapeutic strategies. Its unique structural features and versatile chemical properties make it a valuable asset for medicinal chemists seeking novel drug candidates. Ongoing research efforts are focused on exploring its potential in treating a wide range of diseases, from infectious disorders to chronic conditions. The continued investigation into this compound promises to yield groundbreaking advancements in pharmaceutical science.
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